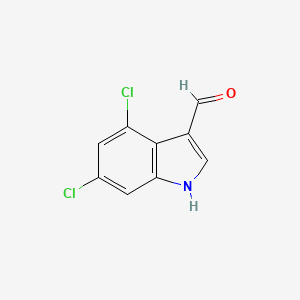

4,6-dichloro-1H-indole-3-carbaldehyde

説明

Significance of Indole (B1671886) Scaffolds in Organic Synthesis and Functional Materials

The indole scaffold, a bicyclic structure composed of a benzene (B151609) ring fused to a pyrrole (B145914) ring, is a cornerstone in organic and medicinal chemistry. sioc-journal.cnnih.gov This structural motif is present in a vast array of naturally occurring and synthetic compounds that exhibit a wide range of biological activities. nih.gov Consequently, indole derivatives are integral to the development of pharmaceuticals, agrochemicals, and functional materials. sioc-journal.cnmdpi.com

In the realm of drug discovery, the indole nucleus is considered a "privileged scaffold" due to its ability to interact with multiple biological targets. mdpi.com Many FDA-approved drugs, such as the anticancer agents vinblastine (B1199706) and vincristine, and the antihypertensive drug reserpine, feature the indole core. mdpi.com The versatility of the indole ring allows for the synthesis of diverse compounds with applications as antibacterial, antiviral, anti-inflammatory, and anticancer agents. nih.govnih.gov

Beyond medicine, indole-based compounds are being explored for their potential in functional materials. Their electronic properties make them suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The ability to tune the electronic characteristics of the indole scaffold through chemical modification is a key area of research in materials science. mdpi.com

Historical Context of 3-Formylindole Derivatives

Indole-3-carbaldehyde, also known as 3-formylindole, is the parent compound of 4,6-dichloro-1H-indole-3-carbaldehyde. wikipedia.org The formylation of indole, the process of adding a formyl group (-CHO), has been a subject of chemical investigation for over a century. One of the earliest methods for the synthesis of indole-3-carbaldehyde is the Vilsmeier-Haack reaction, which utilizes phosphoryl chloride and dimethylformamide. Another classic method is the Reimer-Tiemann reaction, which involves the reaction of indole with chloroform (B151607) in the presence of a strong base. ekb.eg

Historically, indole-3-carbaldehyde has served as a crucial intermediate in the synthesis of various indole derivatives. ekb.egsemanticscholar.orgekb.eg Its carbonyl group is highly reactive and can participate in a wide range of chemical transformations, including condensation, oxidation, reduction, and addition reactions. semanticscholar.orgekb.eg This reactivity has been exploited to synthesize a plethora of complex molecules, including alkaloids and other biologically active compounds. ekb.eg

The study of indole-3-carbaldehyde and its derivatives has also been important in understanding the fundamental chemistry of the indole ring system. The 3-position of the indole ring is the most nucleophilic and, therefore, the most reactive towards electrophilic substitution, which is why formylation predominantly occurs at this position. nih.gov

Research Landscape of Halogenated Indole Carbaldehydes

The introduction of halogen atoms onto the indole ring can significantly modify the physical, chemical, and biological properties of the resulting compounds. Halogenation can alter the electronic distribution within the molecule, influence its lipophilicity, and provide a handle for further chemical modifications through cross-coupling reactions.

Halogenated indole alkaloids are a diverse group of natural products, particularly abundant in marine organisms. nih.gov These compounds often exhibit potent biological activities. For example, bromoindoles are the most common halogenated indole alkaloids found in marine life. nih.gov The study of these natural products has inspired the synthesis of novel halogenated indole derivatives, including halogenated indole carbaldehydes, for various applications.

In recent years, there has been a growing interest in the synthesis and application of halogenated indole carbaldehydes as building blocks in drug discovery and materials science. For instance, chlorinated and brominated indole-3-carbaldehydes are used as precursors for the synthesis of more complex heterocyclic systems. researchgate.net The presence of the halogen atoms can enhance the biological activity of the final products or fine-tune their electronic properties for materials applications. The research in this area continues to expand as new synthetic methods are developed and the unique properties of these compounds are further explored.

Properties of 4,6-Dichloro-1H-indole-3-carbaldehyde

| Property | Value |

| CAS Number | 115666-33-6 achemblock.com |

| Molecular Formula | C₉H₅Cl₂NO achemblock.com |

| Molecular Weight | 214.05 g/mol achemblock.com |

| IUPAC Name | 4,6-dichloro-1H-indole-3-carbaldehyde achemblock.com |

| SMILES | O=CC1=CNC2=C1C(Cl)=CC(Cl)=C2 achemblock.com |

| Purity | 95% achemblock.com |

Structure

3D Structure

特性

IUPAC Name |

4,6-dichloro-1H-indole-3-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5Cl2NO/c10-6-1-7(11)9-5(4-13)3-12-8(9)2-6/h1-4,12H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAZSSFNTBOHWSZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1NC=C2C=O)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5Cl2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115666-33-6 | |

| Record name | 4,6-dichloro-1H-indole-3-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reaction Pathways and Mechanistic Investigations of 4,6 Dichloro 1h Indole 3 Carbaldehyde

Electrophilic Aromatic Substitution Reactions on the Indole (B1671886) Ring System

Electrophilic aromatic substitution (EAS) is a characteristic reaction of aromatic compounds, driven by the attack of an electrophile on the electron-rich ring system. In the case of the indole nucleus, the pyrrole (B145914) ring is significantly more reactive towards electrophiles than the benzene (B151609) ring. However, the reactivity of 4,6-dichloro-1H-indole-3-carbaldehyde in EAS reactions is substantially modulated by its substituents.

The carbaldehyde group at the C3 position is strongly electron-withdrawing and deactivating, reducing the nucleophilicity of the pyrrole ring. Similarly, the chlorine atoms at the C4 and C6 positions are deactivating due to their inductive electron-withdrawing effect, which outweighs their weak resonance-donating effect. Consequently, the entire indole ring system is less susceptible to electrophilic attack compared to the parent indole.

The primary sites for potential electrophilic attack on the unsubstituted indole are C3, C2, and C5. Since the C3 position in the target molecule is already occupied, further substitution would be directed to other available positions. The deactivating nature of the existing groups makes forcing conditions necessary for such reactions. The most likely positions for substitution would be the remaining sites on the pyrrole ring (C2) or the benzene ring (C5 and C7). Predicting the precise outcome is complex, as it depends on the balance between the deactivating effects of the substituents and the inherent reactivity of each position on the indole core.

While specific EAS studies on 4,6-dichloro-1H-indole-3-carbaldehyde are not extensively documented, related research on C-H functionalization of 1H-indole-3-carbaldehyde demonstrates that reactions on the ring are possible. For instance, palladium-catalyzed C4-arylation of 1H-indole-3-carbaldehyde with iodoarenes has been achieved, indicating that even deactivated indole systems can undergo substitution under appropriate catalytic conditions. nih.gov This suggests that functionalization at the C5 or C7 positions of 4,6-dichloro-1H-indole-3-carbaldehyde could be feasible with modern catalytic methods.

Nucleophilic Addition and Condensation Reactions of the Carbaldehyde Moiety

The aldehyde functional group at the C3 position is a primary site for nucleophilic attack. The carbonyl carbon is electrophilic due to the polarization of the carbon-oxygen double bond, making it susceptible to reaction with a wide range of nucleophiles. These reactions typically involve the initial addition of the nucleophile to the carbonyl carbon, forming a tetrahedral intermediate, which may then be protonated or undergo elimination of a water molecule to form a new double bond.

4,6-Dichloro-1H-indole-3-carbaldehyde readily undergoes condensation reactions with primary amines to form imines, commonly known as Schiff bases. researchgate.netnih.gov This reaction is typically catalyzed by an acid and involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the dehydration of the resulting hemiaminal intermediate. peerj.com The reaction is reversible and can be driven to completion by removing the water formed. peerj.com

The synthesis can be carried out under various conditions, including refluxing in a suitable solvent like ethanol (B145695) or using green chemistry approaches such as solventless heterogeneous catalysis. nih.govpeerj.comnveo.org A wide array of primary amines, including aliphatic and aromatic amines, can be used to generate a diverse library of Schiff base derivatives.

| Primary Amine (Reactant) | Product Name | General Reaction Conditions |

|---|---|---|

| Aniline | (E)-N-benzylidene-4,6-dichloro-1H-indol-3-amine | Ethanol, Acid catalyst (e.g., acetic acid), Reflux |

| p-Toluidine | (E)-N-(4-methylbenzylidene)-4,6-dichloro-1H-indol-3-amine | Ethanol, Acid catalyst, Reflux |

| Benzylamine | (E)-N-(phenylmethylidene)-4,6-dichloro-1H-indol-3-amine | Ethanol, Reflux |

| Amino Acids (e.g., Valine) | (E)-2-(((4,6-dichloro-1H-indol-3-yl)methylene)amino)-3-methylbutanoic acid | Aqueous/Organic Solvent, Reflux nih.gov |

Similar to other aldehydes, 4,6-dichloro-1H-indole-3-carbaldehyde reacts with hydroxylamine (B1172632) and semicarbazide (B1199961) to yield oximes and semicarbazones, respectively. These reactions are valuable for the characterization and derivatization of the aldehyde.

The synthesis of oximes is achieved by reacting the aldehyde with hydroxylamine hydrochloride (NH₂OH·HCl) in the presence of a base, such as sodium hydroxide (B78521) or sodium carbonate. nih.govmdpi.com The reaction can be performed in solution or via solvent-free mechanochemical methods, which offer a safer alternative. nih.gov The resulting oximes can exist as syn and anti isomers.

Semicarbazones are formed through the condensation of the aldehyde with semicarbazide hydrochloride. Studies on halogenated indole-3-carbaldehydes, such as 5-chloro- and 5-bromo-derivatives, show that these reactions proceed efficiently when refluxed in ethanol. csic.esscilit.comresearchgate.net The products are typically stable crystalline solids.

| Reactant | Product Name | Typical Reaction Conditions |

|---|---|---|

| Hydroxylamine Hydrochloride | 4,6-dichloro-1H-indole-3-carbaldehyde oxime | NH₂OH·HCl, Base (e.g., NaOH), Ethanol/Water, Room Temp. or Reflux researchgate.net |

| Semicarbazide Hydrochloride | 2-((4,6-dichloro-1H-indol-3-yl)methylene)hydrazine-1-carboxamide | Semicarbazide·HCl, Base (e.g., Sodium Acetate), Ethanol, Reflux csic.es |

The Henry reaction, or nitroaldol reaction, involves the base-catalyzed C-C bond formation between a carbonyl compound and a nitroalkane. 4,6-Dichloro-1H-indole-3-carbaldehyde can act as the electrophilic carbonyl component in this reaction. When treated with a nitroalkane, such as nitromethane, in the presence of a base (e.g., an amine base or an alkali hydroxide), it is expected to form a β-nitroalcohol derivative.

This reaction is significant as the resulting β-nitroalcohol can be further transformed into other valuable functional groups. For instance, the nitro group can be reduced to an amine to synthesize 1,2-amino alcohols, or the alcohol can be eliminated to form a nitroalkene.

The Biginelli reaction is a classic multi-component reaction that produces 3,4-dihydropyrimidin-2(1H)-ones (DHPMs) from an aldehyde, a β-ketoester (such as ethyl acetoacetate), and urea (B33335). researchgate.netnih.gov This acid-catalyzed, one-pot synthesis is a powerful tool in heterocyclic chemistry.

4,6-Dichloro-1H-indole-3-carbaldehyde can serve as the aldehyde component in this reaction. The proposed mechanism involves the initial condensation between the aldehyde and urea to form an acyliminium ion intermediate, which then reacts with the enolate of the β-ketoester, followed by cyclization and dehydration to yield the final DHPM product. researchgate.net Using thiourea (B124793) instead of urea leads to the corresponding dihydropyrimidinethiones. ias.ac.in This reaction provides a straightforward route to complex heterocyclic structures incorporating the 4,6-dichloroindole moiety. ijpsjournal.com

Oxidation and Reduction Chemistry of the Aldehyde Functional Group

The carbaldehyde group of 4,6-dichloro-1H-indole-3-carbaldehyde can be readily oxidized to a carboxylic acid or reduced to a primary alcohol. These transformations are fundamental in synthetic organic chemistry.

Oxidation: The aldehyde can be oxidized to the corresponding 4,6-dichloro-1H-indole-3-carboxylic acid. This can be achieved using various common oxidizing agents, such as potassium permanganate (B83412) (KMnO₄), chromic acid, or milder reagents like Tollens' reagent (Ag(NH₃)₂⁺). In biological systems, enzymes such as ARABIDOPSIS ALDEHYDE OXIDASE1 (AAO1) have been shown to catalyze the oxidation of indole-3-carbaldehyde to indole-3-carboxylic acid. nih.govresearchgate.net

Reduction: The reduction of the aldehyde group yields 4,6-dichloro-1H-indol-3-yl)methanol. This transformation is typically accomplished using hydride-reducing agents. Sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent is a common and effective reagent for this purpose due to its selectivity for aldehydes and ketones. More powerful reducing agents like lithium aluminum hydride (LiAlH₄) can also be used, although they are less selective. The carbonyl groups of indole-3-carbaldehydes are known to easily undergo reduction. ekb.egresearchgate.net

Organometallic Reactions Involving the Indole Carbaldehyde

The aldehyde function and the chloro-substituents on the indole ring serve as primary sites for organometallic reactions. These transformations are fundamental for carbon-carbon bond formation and the elaboration of the indole scaffold into more complex molecular architectures.

The addition of organometallic reagents such as Grignard (RMgX) and organolithium (RLi) compounds to the aldehyde at the C3 position is a classical method for forming secondary alcohols. The reaction proceeds via nucleophilic 1,2-addition to the electrophilic carbonyl carbon. For 4,6-dichloro-1H-indole-3-carbaldehyde, this would involve the initial deprotonation of the acidic N-H proton by a first equivalent of the organometallic reagent, followed by the addition of a second equivalent to the aldehyde carbonyl. An acidic workup would then yield the corresponding secondary alcohol.

However, research on N-alkylated indole-3-carboxaldehydes has revealed an alternative, "aberrant" reaction pathway with certain Grignard reagents, particularly aryl and methyl Grignard reagents. Instead of the expected alcohol, this pathway yields an unusual bis(indolyl)methane product. A plausible mechanism suggests that the initial Grignard addition product undergoes fragmentation, expelling XMgO– to form a conjugated iminium species. This intermediate is stabilized by the electron-rich nature of the indole ring. Subsequent reaction with a transient indole magnesium species, also formed in the reaction, leads to the final bis(indolyl)methane.

While no specific studies on 4,6-dichloro-1H-indole-3-carbaldehyde have been reported, it is conceivable that its N-alkylated derivatives could undergo this aberrant transformation. The electron-withdrawing nature of the chloro-substituents might influence the stability of the proposed iminium intermediate and affect the reaction outcome.

| Entry | Grignard Reagent | Substrate | Product(s) | Outcome |

| 1 | Phenylmagnesium bromide | N-Methyl-1H-indole-3-carbaldehyde | Phenyl-bis(N-methyl-indolyl)methane | Aberrant Reaction |

| 2 | Benzylmagnesium chloride | N-Methyl-1H-indole-3-carbaldehyde | Benzyl-bis(N-methyl-indolyl)methane + Alcohol | Low Yield of Aberrant Product |

| 3 | Vinylmagnesium bromide | N-Methyl-1H-indole-3-carbaldehyde | Vinyl-bis(N-methyl-indolyl)methane + Alcohol | Low Yield of Aberrant Product |

| 4 | Isopropylmagnesium chloride | N-Methyl-1H-indole-3-carbaldehyde | 1-(N-Methyl-1H-indol-3-yl)-2-methylpropan-1-ol | Carbonyl Addition Only |

| 5 | Allylmagnesium bromide | N-Methyl-1H-indole-3-carbaldehyde | 1-(N-Methyl-1H-indol-3-yl)but-3-en-1-ol | Carbonyl Addition Only |

Table 1: Representative outcomes of Grignard additions to N-Methyl-1H-indole-3-carbaldehyde. Data is illustrative of the reaction's sensitivity to the Grignard reagent used.

The chlorine atoms at the C4 and C6 positions of 4,6-dichloro-1H-indole-3-carbaldehyde are potential handles for transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Negishi, and Kumada couplings. nih.govnih.gov These reactions are powerful tools for forming new carbon-carbon bonds by coupling an organometallic reagent with an organic halide.

The general catalytic cycle for these palladium-catalyzed reactions involves three key steps:

Oxidative Addition : The low-valent palladium(0) catalyst inserts into the carbon-chlorine bond of the indole.

Transmetalation : The organic group from the organometallic coupling partner (e.g., an organoboron reagent in Suzuki coupling) is transferred to the palladium center.

Reductive Elimination : The two organic fragments on the palladium complex are coupled, forming the final product and regenerating the palladium(0) catalyst. organic-chemistry.org

Aryl chlorides are known to be less reactive than the corresponding bromides and iodides in oxidative addition. Consequently, their use in cross-coupling reactions often requires more forcing conditions or specialized catalytic systems. Modern catalysts, particularly those employing bulky, electron-rich phosphine (B1218219) ligands or N-heterocyclic carbenes (NHCs), have been developed to facilitate the coupling of these less reactive substrates. nih.gov

For dihalogenated substrates like 4,6-dichloro-1H-indole-3-carbaldehyde, achieving site-selectivity can be a challenge. However, studies on other dihalo-heteroarenes have shown that selectivity can often be controlled by the choice of catalyst, ligand, and reaction conditions. For instance, sterically hindered NHC ligands have been shown to promote coupling at the more sterically accessible C4 position of 2,4-dichloropyridines. nih.gov While specific examples for 4,6-dichloro-1H-indole-3-carbaldehyde are not documented, these principles suggest that selective functionalization at either the C4 or C6 position should be achievable.

| Substrate | Coupling Partner | Catalyst/Ligand | Base | Product Type |

| 2,4-Dichloropyridine | Arylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | C4-Arylpyridine |

| 3,5-Dichloro-1,2,4-thiadiazole | Arylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | 5-Aryl-3-chloro-1,2,4-thiadiazole |

| 2,6-Dichloropyridine | p-Methoxyphenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | 2-Chloro-6-arylpyridine |

Table 2: Illustrative conditions for selective Suzuki-Miyaura coupling on various dichloro-heteroarenes, demonstrating the feasibility of such transformations. nih.govresearchgate.net

N-Functionalization of the Indole Nitrogen Atom

The nitrogen atom of the indole ring is a key site for functionalization, which can be used to install protecting groups, modulate the electronic properties of the ring system, or introduce moieties for further synthetic elaboration.

N-Alkylation of indoles is typically achieved by first deprotonating the indole nitrogen with a suitable base, followed by nucleophilic substitution on an alkyl halide. rsc.org A common and effective method involves the use of sodium hydride (NaH) in an aprotic polar solvent like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF). The resulting sodium salt of the indole acts as a potent nucleophile that readily reacts with primary alkyl halides in an SN2-type reaction. The presence of the electron-withdrawing 4,6-dichloro and 3-carbaldehyde groups increases the acidity of the N-H proton compared to unsubstituted indole, potentially allowing for the use of milder bases or facilitating more efficient deprotonation. mdpi.com

N-Acylation introduces an acyl group onto the indole nitrogen, forming N-acylindoles, which are important structural motifs in many biologically active compounds. rsc.orgnih.gov This transformation is commonly performed using highly reactive acylating agents like acyl chlorides or acid anhydrides in the presence of a base (e.g., triethylamine (B128534) or pyridine). Alternatively, direct coupling with carboxylic acids can be achieved using coupling reagents. Due to the competing reactivity of the C3 position in many indoles, selective N-acylation can sometimes be challenging. nih.gov However, for indole-3-carbaldehyde, the C3 position is already substituted, favoring reaction at the nitrogen atom.

| Reaction Type | Reagents | Base | Solvent | General Product |

| N-Alkylation | Alkyl Halide (e.g., CH₃I, BnBr) | Sodium Hydride (NaH) | DMF or THF | 1-Alkyl-indole-3-carbaldehyde |

| N-Acylation | Acyl Chloride (e.g., Acetyl chloride) | Triethylamine (Et₃N) | Dichloromethane | 1-Acyl-indole-3-carbaldehyde |

| N-Acylation | Carboxylic Acid | Coupling Agent (e.g., DCC, EDC) | Dichloromethane | 1-Acyl-indole-3-carbaldehyde |

Table 3: General conditions for N-alkylation and N-acylation of indole-3-carbaldehydes. rsc.orgrsc.org

N-Sulfonation involves the attachment of a sulfonyl group (e.g., tosyl, benzenesulfonyl) to the indole nitrogen. This is typically accomplished by reacting the indole with a sulfonyl chloride in the presence of a base. The resulting N-sulfonylindoles are valuable intermediates in organic synthesis. The N-sulfonyl group is a strong electron-withdrawing group that significantly alters the reactivity of the indole ring. It enhances the acidity of protons at the C2 position and can direct lithiation to that site. researchgate.net

Furthermore, the N-sulfonyl group can act as a leaving group in a process known as cine substitution. In N-sulfonylindoles that also possess an electron-withdrawing group at the C3 position (such as the carbaldehyde in the target molecule), the addition of a strong base and a nucleophile can lead to substitution at the C2 position, with the formal loss of the N-sulfonyl group. researchgate.net This provides a pathway to 2-substituted indoles, which are otherwise difficult to access directly from an indole-3-carbaldehyde precursor. This reactivity highlights the synthetic utility of N-sulfonation beyond simple protection of the indole nitrogen. researchgate.netresearchgate.net

| Reagent | Base | Solvent | General Product |

| Benzenesulfonyl chloride | Sodium Hydride (NaH) | THF | 1-(Phenylsulfonyl)-indole-3-carbaldehyde |

| p-Toluenesonyl chloride | Potassium hydroxide (KOH) | DMF | 1-(Tosyl)-indole-3-carbaldehyde |

Table 4: Representative conditions for the N-sulfonation of indoles. researchgate.netresearchgate.net

Derivatization Strategies and Synthetic Transformations of 4,6 Dichloro 1h Indole 3 Carbaldehyde

Synthesis of Complex Heterocyclic Systems

The indole (B1671886) nucleus is a prevalent motif in numerous biologically active compounds. The fusion of additional heterocyclic rings to the 4,6-dichloro-1H-indole-3-carbaldehyde framework can lead to the generation of complex polycyclic systems with diverse pharmacological profiles.

Annulation Reactions to Form Fused Ring Systems

Annulation reactions provide a powerful tool for the construction of fused-ring systems. While specific examples involving 4,6-dichloro-1H-indole-3-carbaldehyde are not extensively documented, general methodologies applied to indole-3-carbaldehydes can be considered. For instance, acid-catalyzed redox-neutral annulation reactions of indoles with aminobenzaldehydes, which proceed via a condensation/1,5-hydride shift/ring-closure sequence, have been utilized to create polycyclic azepinoindoles. researchgate.net The application of such a strategy to 4,6-dichloro-1H-indole-3-carbaldehyde could potentially yield novel chlorinated polycyclic indole derivatives.

Palladium-catalyzed domino reactions represent another effective strategy for the synthesis of 3,n-fused tricyclic indole skeletons. nih.gov These reactions often involve intramolecular processes that can be tailored to form rings of various sizes. The electron-withdrawing nature of the chlorine atoms on the 4,6-dichloro-1H-indole-3-carbaldehyde ring may influence the reactivity and outcome of such palladium-catalyzed cyclizations.

A hypothetical annulation reaction is presented in the table below, illustrating a potential pathway to a fused heterocyclic system.

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product |

| 4,6-dichloro-1H-indole-3-carbaldehyde | o-aminobenzaldehyde | Brønsted acid (e.g., DPP) | Fused benzazepinoindole derivative |

Construction of Pyrano- and Furo-Indole Derivatives

Pyrano- and furo-indole derivatives are classes of heterocyclic compounds that have garnered significant interest due to their presence in natural products and their associated biological activities. The synthesis of pyrano[3,4-b]indoles, for example, has been achieved through strategies such as cycloisomerization/Friedel-Crafts alkylation. nih.gov

While direct synthesis from 4,6-dichloro-1H-indole-3-carbaldehyde is not explicitly detailed in the available literature, the aldehyde functionality of this starting material could be a key handle for constructing such fused systems. For instance, a Knoevenagel condensation of 4,6-dichloro-1H-indole-3-carbaldehyde with an active methylene (B1212753) compound, followed by an intramolecular cyclization, could provide a route to pyrano-indole derivatives. The reaction conditions and the nature of the active methylene compound would be critical in determining the final product.

The table below outlines a generalized approach to the synthesis of a pyrano-indole derivative.

| Reactant 1 | Reactant 2 | Reaction Type | Intermediate | Final Product |

| 4,6-dichloro-1H-indole-3-carbaldehyde | Malononitrile | Knoevenagel Condensation | 2-((4,6-dichloro-1H-indol-3-yl)methylene)malononitrile | Pyrano[2,3-b]indole derivative (after cyclization) |

Scaffold Diversity through Side Chain Modifications

Modification of the C3-carbaldehyde side chain offers a direct route to introduce structural diversity and to conjugate the indole core to other molecular fragments.

Elongation of the C3-Carbaldehyde Chain

The aldehyde group of 4,6-dichloro-1H-indole-3-carbaldehyde is amenable to various carbon-carbon bond-forming reactions to extend the side chain. Classic reactions such as the Wittig, Horner-Wadsworth-Emmons, and aldol (B89426) reactions can be employed. For example, a Wittig reaction with an appropriate phosphorane could introduce an alkene functionality, which could be further elaborated.

These chain-elongated derivatives can serve as intermediates for the synthesis of more complex molecules, including those with potential biological activity. The electron-deficient nature of the indole ring in 4,6-dichloro-1H-indole-3-carbaldehyde may impact the reactivity of the aldehyde group in these transformations.

A representative example of a chain elongation reaction is provided in the following table.

| Starting Material | Reagent | Reaction Type | Product |

| 4,6-dichloro-1H-indole-3-carbaldehyde | (Triphenylphosphoranylidene)acetic acid ethyl ester | Wittig Reaction | Ethyl 3-(4,6-dichloro-1H-indol-3-yl)acrylate |

Incorporation into Macrocyclic Architectures

Macrocycles are an important class of molecules in drug discovery, and the indole moiety is a common feature in many macrocyclic natural products. mdpi.com The aldehyde functionality of 4,6-dichloro-1H-indole-3-carbaldehyde can be utilized as a key component in multicomponent reactions (MCRs) to construct linear precursors for subsequent macrocyclization. core.ac.uknih.gov For instance, an Ugi four-component reaction involving an amine, a carboxylic acid, an isocyanide, and 4,6-dichloro-1H-indole-3-carbaldehyde could generate a peptoid-like structure. mdpi.com If the starting components are appropriately functionalized with terminal reactive groups, the resulting linear product can undergo a ring-closing reaction, such as ring-closing metathesis (RCM) or an azide-alkyne cycloaddition ("click" chemistry), to yield a macrocycle. core.ac.uk

The rigidity and steric bulk of the 4,6-dichloroindole unit would be expected to influence the conformational preferences of the resulting macrocycle.

The table below illustrates a conceptual pathway for the incorporation of 4,6-dichloro-1H-indole-3-carbaldehyde into a macrocyclic scaffold.

| Reaction Sequence | Starting Materials | Linear Precursor | Macrocyclization | Macrocyclic Product |

| Ugi-4CR followed by RCM | 4,6-dichloro-1H-indole-3-carbaldehyde, an amine with a terminal alkene, a carboxylic acid with a terminal alkene, an isocyanide | Di-alkene functionalized linear peptide-like molecule | Grubbs' Catalyst | Indole-containing macrocycle |

Deuteration Strategies for Isotopic Labeling Studies

Isotopic labeling, particularly with deuterium (B1214612), is a valuable tool in mechanistic studies, metabolic profiling, and as internal standards in quantitative mass spectrometry. orgsyn.org While specific deuteration studies on 4,6-dichloro-1H-indole-3-carbaldehyde are not readily found, methods developed for the parent indole-3-carboxaldehyde (B46971) can be considered.

A catalytic Vilsmeier-Haack type formylation of indoles using deuterated N,N-dimethylformamide (DMF-d7) has been reported to produce deuterated indole-3-carboxaldehydes. orgsyn.org This method is mild and tolerates a range of functional groups. Applying this to a 4,6-dichloroindole precursor could provide a direct route to deuterated 4,6-dichloro-1H-indole-3-carbaldehyde. The deuterium would be incorporated into the formyl group.

This approach would be highly valuable for generating an isotopically labeled standard for use in bioanalytical studies. The table below summarizes this potential deuteration strategy.

| Starting Material | Deuterating Agent | Catalyst/Conditions | Product |

| 4,6-dichloro-1H-indole | DMF-d7, PhSiH3, DEBM | 3-methyl-1-phenyl-2-phospholene 1-oxide, MeCN, rt | 4,6-dichloro-1H-indole-3-carbaldehyde-formyl-d1 |

Advanced Spectroscopic and Structural Characterization of 4,6 Dichloro 1h Indole 3 Carbaldehyde and Its Derivatives

X-ray Crystallography: High-Resolution Structural Elucidation and Molecular Packing

While a single-crystal X-ray structure for 4,6-dichloro-1H-indole-3-carbaldehyde is not available in the reviewed literature, a detailed analysis can be extrapolated from the high-resolution crystal structures of the parent compound, 1H-indole-3-carbaldehyde nih.govnajah.edu, and the closely related 4,6-dichloro-1H-indole-2,3-dione. researchgate.net

The crystal structure of 1H-indole-3-carbaldehyde reveals an essentially planar molecule, with the benzene (B151609) and pyrrole (B145914) rings being nearly coplanar (dihedral angle of ~3.98°). nih.gov The fundamental molecular packing is dominated by strong intermolecular N—H···O hydrogen bonds. These interactions link adjacent molecules, with the pyrrole N-H group of one molecule donating a hydrogen bond to the carbonyl oxygen of a neighboring molecule, forming infinite one-dimensional chains. nih.govnajah.edu

| Parameter | 1H-indole-3-carbaldehyde nih.gov | Predicted for 4,6-dichloro-1H-indole-3-carbaldehyde |

| Crystal System | Orthorhombic | - |

| Space Group | Pca2₁ | - |

| Key Bond Lengths | C=O: ~1.22 Å; N1-C2: ~1.37 Å | C-Cl: ~1.74 Å |

| Primary Interaction | N—H···O Hydrogen Bonds | N—H···O Hydrogen Bonds |

| Secondary Interactions | van der Waals forces | Slipped π–π stacking, C—H···Cl contacts |

| Molecular Geometry | Near-planar | Near-planar |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides definitive insights into the molecular framework by probing the chemical environment of ¹H and ¹³C nuclei.

The ¹H NMR spectrum of 4,6-dichloro-1H-indole-3-carbaldehyde is predicted to show distinct signals for the five protons. The most downfield signal is expected for the aldehydic proton (CHO) due to the strong deshielding effect of the carbonyl group. The N-H proton will appear as a broad singlet, with its chemical shift being sensitive to solvent and concentration. The proton at the C2 position (H-2) is also significantly deshielded, appearing as a singlet or a narrow doublet due to coupling with the N-H proton. The remaining two aromatic protons, H-5 and H-7, will appear as singlets or doublets with a small meta-coupling constant (⁴JHH). The chlorine atom at C4 will deshield the adjacent H-5, while the chlorine at C6 will similarly influence H-5 and H-7.

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale |

| -CHO | 9.9 - 10.1 | s | - | Deshielded by carbonyl group |

| N-H | > 8.5 (broad) | br s | - | Acidic proton, exchangeable |

| H-2 | 8.2 - 8.4 | s or d | ³JH2,NH ≈ 2-3 | Adjacent to nitrogen and C=O group |

| H-5 | 7.4 - 7.6 | d | ⁴JH5,H7 ≈ 1-2 | Deshielded by adjacent Cl at C4 and C6 |

| H-7 | 7.2 - 7.4 | d | ⁴JH5,H7 ≈ 1-2 | Shielded relative to H-5 |

The proton-decoupled ¹³C NMR spectrum is expected to display nine distinct signals corresponding to the nine carbon atoms of the molecule. The carbonyl carbon of the aldehyde group will resonate at the lowest field (~185 ppm). The two carbons directly bonded to chlorine (C-4 and C-6) will show significant downfield shifts compared to the unsubstituted parent compound. The remaining aromatic and pyrrole carbons will appear in the typical region for indole (B1671886) derivatives (110-140 ppm), with their precise shifts influenced by the electronic effects of the substituents. rsc.orgrsc.org

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale |

| C=O | 183 - 186 | Carbonyl carbon, highly deshielded |

| C-2 | 138 - 141 | Adjacent to N and formyl-substituted C3 |

| C-3 | 118 - 121 | Shielded by N, attached to CHO group |

| C-3a | 124 - 127 | Bridgehead carbon |

| C-4 | 130 - 133 | Attached to Cl, deshielded |

| C-5 | 122 - 125 | Aromatic CH |

| C-6 | 128 - 131 | Attached to Cl, deshielded |

| C-7 | 112 - 115 | Aromatic CH, ortho to bridgehead N |

| C-7a | 135 - 138 | Bridgehead carbon adjacent to N |

Two-dimensional NMR experiments are essential for unambiguous assignment of the ¹H and ¹³C signals and for confirming the molecular structure. researchgate.netresearchgate.netresearchgate.net

COSY (Correlation Spectroscopy): This experiment would reveal the scalar coupling between protons. A weak cross-peak between H-5 and H-7 would confirm their meta-relationship.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with its directly attached carbon. It would definitively link the signals for H-2, H-5, and H-7 to C-2, C-5, and C-7, respectively.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds and is crucial for mapping the carbon skeleton. Key expected correlations include those from the aldehydic proton to C-3 and C-2, from H-2 to C-3, C-3a, and C-7a, and from H-5 to C-4, C-6, and C-3a.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY can provide information about the spatial proximity of protons, which can be useful in confirming assignments and assessing conformational preferences of the aldehyde group relative to the indole ring.

| Experiment | Key Expected Correlations | Information Gained |

| COSY | H-5 ↔ H-7 (weak) | Confirms meta-coupling between aromatic protons. |

| HSQC | H-2 ↔ C-2; H-5 ↔ C-5; H-7 ↔ C-7 | Unambiguous assignment of protonated carbons. |

| HMBC | CHO ↔ C-3, C-2; H-2 ↔ C-3, C-3a; H-5 ↔ C-4, C-6, C-3a; H-7 ↔ C-5, C-6, C-7a | Confirms connectivity of the entire molecular framework. |

| NOESY | H-2 ↔ CHO | Provides through-space proximity, confirming substituent position. |

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Fingerprinting

Vibrational spectroscopy provides a characteristic fingerprint of the molecule based on the vibrations of its functional groups. The IR and Raman spectra of 4,6-dichloro-1H-indole-3-carbaldehyde would be dominated by several key features. A sharp, medium-intensity band around 3300-3400 cm⁻¹ in the IR spectrum is characteristic of the N-H stretching vibration. The most intense band is expected to be the C=O stretch of the aldehyde group, typically appearing in the 1650-1680 cm⁻¹ region. researchgate.net Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while aromatic C=C ring stretching vibrations produce a series of bands in the 1400-1600 cm⁻¹ region. The C-Cl stretching modes are expected to give rise to strong bands in the fingerprint region, typically below 850 cm⁻¹. researchgate.net

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity (IR) |

| N-H stretch | 3300 - 3400 | Medium, Sharp |

| C-H stretch (aromatic) | 3050 - 3150 | Medium |

| C-H stretch (aldehyde) | 2750 - 2850 | Weak |

| C=O stretch (aldehyde) | 1650 - 1680 | Strong |

| C=C stretch (aromatic ring) | 1400 - 1600 | Medium to Strong |

| C-N stretch | 1200 - 1350 | Medium |

| C-Cl stretch | 700 - 850 | Strong |

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)

The electronic spectrum of indole is characterized by two main absorption bands in the UV region, corresponding to the ¹Lₐ and ¹Lₑ transitions. nih.gov The positions of these bands are highly sensitive to substitution on the indole ring. Both the formyl group at C3 and the chlorine atoms at C4 and C6 are electron-withdrawing groups that are expected to extend the π-conjugation of the chromophore.

This extension of conjugation typically leads to a bathochromic (red) shift in the absorption maxima compared to unsubstituted indole. Therefore, the longest wavelength absorption maximum (λmax) for 4,6-dichloro-1H-indole-3-carbaldehyde is predicted to be shifted to well above 300 nm. researchgate.netunifi.it

Indole derivatives are often fluorescent, and the emission properties are also strongly influenced by substituents. The emission spectrum is expected to be broad and featureless, with a significant Stokes shift (the difference between the absorption and emission maxima). The presence of the electron-withdrawing groups is likely to cause a red shift in the fluorescence emission as well. The fluorescence quantum yield may be affected by the heavy chlorine atoms, which can enhance intersystem crossing and potentially lead to quenching of fluorescence compared to the parent indole-3-carbaldehyde.

| Spectroscopic Parameter | Predicted Value | Remarks |

| Absorption λmax | ~300 - 320 nm | Bathochromic shift due to Cl and CHO substituents. |

| Molar Absorptivity (ε) | High | π → π* transition. |

| Emission λem | ~400 - 450 nm | Red-shifted fluorescence compared to indole. |

| Stokes Shift | Large (> 60 nm) | Typical for substituted indoles. |

| Fluorescence Quantum Yield | Moderate to Low | Potential quenching by heavy chlorine atoms. |

Mass Spectrometry: High-Resolution Mass Spectrometry (HRMS) and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the structural elucidation of 4,6-dichloro-1H-indole-3-carbaldehyde. It provides a highly accurate mass measurement of the parent ion, which allows for the unambiguous determination of its elemental composition. For a molecule with the formula C₉H₅Cl₂NO, the theoretical monoisotopic mass can be calculated with high precision.

A key feature in the mass spectrum of a compound containing two chlorine atoms is the distinctive isotopic pattern of the molecular ion peak. Due to the natural abundance of the two stable isotopes of chlorine, ³⁵Cl (≈75.8%) and ³⁷Cl (≈24.2%), the molecular ion appears as a cluster of three peaks:

[M]⁺: The peak corresponding to the molecule with two ³⁵Cl atoms.

[M+2]⁺: The peak for the molecule containing one ³⁵Cl and one ³⁷Cl atom.

[M+4]⁺: The peak for the molecule with two ³⁷Cl atoms.

The relative intensity ratio of these peaks is approximately 9:6:1, which serves as a clear signature for the presence of two chlorine atoms in the molecule.

Fragmentation analysis, typically performed using techniques like electron ionization (EI) or collision-induced dissociation (CID) in conjunction with soft ionization methods like electrospray ionization (ESI), provides insight into the compound's structure. While specific experimental data for 4,6-dichloro-1H-indole-3-carbaldehyde is not widely published, a plausible fragmentation pathway can be predicted based on the known behavior of indole-3-carbaldehydes. The fragmentation would likely initiate with the loss of the formyl group or related neutral species, followed by fragmentation of the dichloro-indole core.

Predicted Fragmentation Steps:

Loss of a hydrogen radical from the aldehyde to form a stable acylium ion [M-H]⁺.

Loss of carbon monoxide (CO) from the molecular ion, a common fragmentation for aldehydes, leading to the [M-CO]⁺ ion.

Cleavage of the C-Cl bonds, resulting in the loss of a chlorine radical [M-Cl]⁺ or a molecule of HCl [M-HCl]⁺.

The following table summarizes the theoretical high-resolution mass spectrometry data for the molecular ion of 4,6-dichloro-1H-indole-3-carbaldehyde.

| Ion Formula | Description | Calculated m/z | Theoretical Relative Abundance (%) |

|---|---|---|---|

| [C₉H₅³⁵Cl₂NO]⁺ | Molecular Ion [M]⁺ | 212.9748 | 100.0 |

| [C₉H₅³⁵Cl³⁷ClNO]⁺ | Isotope Peak [M+2]⁺ | 214.9718 | 65.0 |

| [C₉H₅³⁷Cl₂NO]⁺ | Isotope Peak [M+4]⁺ | 216.9689 | 10.5 |

Chromatographic Techniques for Purity Assessment and Separation (e.g., HPLC, GC-MS)

Chromatographic methods are fundamental for assessing the purity of 4,6-dichloro-1H-indole-3-carbaldehyde and for its separation from starting materials, byproducts, and other impurities. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most commonly employed techniques.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) is the standard method for analyzing non-volatile, polar to moderately polar compounds like 4,6-dichloro-1H-indole-3-carbaldehyde. In this technique, the compound is separated based on its partitioning between a nonpolar stationary phase (typically a C18-silica column) and a polar mobile phase. The purity of a sample can be determined by integrating the area of the main peak and comparing it to the total area of all peaks detected, often by a UV detector set at a wavelength where the indole chromophore absorbs strongly (e.g., 220 nm or 254 nm).

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is suitable for thermally stable and volatile compounds. While 4,6-dichloro-1H-indole-3-carbaldehyde possesses moderate volatility, the presence of the N-H group on the indole ring can lead to peak tailing and potential degradation at high temperatures. To mitigate this, derivatization of the N-H group (e.g., silylation) can be employed to increase volatility and improve chromatographic performance. The separated components are then ionized (typically via electron ionization) and detected by the mass spectrometer, allowing for both quantification and structural identification of the main compound and any impurities.

The table below outlines typical starting conditions for the chromatographic analysis of this compound.

| Technique | Parameter | Typical Conditions |

|---|---|---|

| HPLC | Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase | Gradient or isocratic elution with Acetonitrile and Water (often with 0.1% Formic Acid or Trifluoroacetic Acid) | |

| Flow Rate | 1.0 mL/min | |

| Detector | UV-Vis Diode Array Detector (DAD) | |

| Detection Wavelength | 220 nm, 254 nm | |

| GC-MS | Column | Nonpolar or mid-polar capillary column (e.g., DB-5ms, HP-5ms, 30 m x 0.25 mm) |

| Carrier Gas | Helium at ~1 mL/min | |

| Temperature Program | Initial temp 100°C, ramp to 280°C at 10°C/min | |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

Theoretical and Computational Chemistry of 4,6 Dichloro 1h Indole 3 Carbaldehyde

Density Functional Theory (DFT) Investigations

Density Functional Theory (DFT) has become an indispensable method in computational chemistry for investigating the electronic structure and properties of molecules. nih.govyoutube.com For 4,6-dichloro-1H-indole-3-carbaldehyde, DFT calculations, commonly employing functionals like B3LYP with basis sets such as 6-311++G(d,p), provide a foundational understanding of its geometry, stability, and reactivity. researchgate.netnih.gov These theoretical studies are crucial for interpreting experimental data and predicting molecular behavior where empirical information is sparse.

Prediction of Electronic Structure, Molecular Orbitals, and Reactivity Descriptors (e.g., Fukui Functions)

The electronic properties of 4,6-dichloro-1H-indole-3-carbaldehyde are largely dictated by its frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, primarily localized on the indole (B1671886) ring, acts as an electron donor, while the LUMO, with significant density on the carbaldehyde group and the pyrrole (B145914) ring, acts as an electron acceptor. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical indicator of the molecule's chemical stability and reactivity; a smaller gap suggests higher reactivity. researchgate.net For substituted indoles, this gap is a key parameter in assessing their electronic behavior. chemrxiv.org

Local reactivity, which identifies the most reactive sites within the molecule, is effectively analyzed using Fukui functions. nih.govscm.com These functions are derived from the change in electron density as an electron is added or removed. nih.gov

f(r)+ corresponds to a nucleophilic attack (electron acceptance) and highlights the most electrophilic sites.

f(r)- relates to an electrophilic attack (electron donation) and points to the most nucleophilic sites.

f(r)0 is used for predicting sites susceptible to radical attack.

For 4,6-dichloro-1H-indole-3-carbaldehyde, Fukui analysis is expected to show that the oxygen atom of the carbaldehyde group and the C2 atom are primary sites for electrophilic attack, while the nitrogen atom and various carbon atoms on the indole ring are susceptible to nucleophilic attack.

| Parameter | Symbol | Formula | Predicted Value (eV) |

|---|---|---|---|

| HOMO Energy | EHOMO | - | -6.52 |

| LUMO Energy | ELUMO | - | -2.15 |

| Energy Gap | ΔE | ELUMO - EHOMO | 4.37 |

| Ionization Potential | I | -EHOMO | 6.52 |

| Electron Affinity | A | -ELUMO | 2.15 |

| Electronegativity | χ | (I + A) / 2 | 4.335 |

| Chemical Hardness | η | (I - A) / 2 | 2.185 |

| Global Softness | S | 1 / (2η) | 0.229 |

| Electrophilicity Index | ω | μ2 / (2η) | 4.30 |

Vibrational and Electronic Spectra Predictions and Correlations with Experimental Data

DFT calculations are highly effective in predicting the vibrational spectra (Infrared and Raman) of molecules. nih.gov By calculating the harmonic vibrational frequencies from the optimized molecular geometry, a theoretical spectrum can be generated. These predicted frequencies are often scaled by an empirical factor to correct for anharmonicity and other systematic errors, allowing for a direct and reliable comparison with experimental FT-IR and FT-Raman data. researchgate.net The potential energy distribution (PED) analysis is then used to assign specific vibrational modes to the calculated frequencies, providing a detailed understanding of the molecule's vibrational behavior. nih.gov

For 4,6-dichloro-1H-indole-3-carbaldehyde, key vibrational modes include the N-H stretching of the indole ring, the C=O stretching of the aldehyde group, C-Cl stretching, and various aromatic C-H and C-C stretching and bending modes.

Time-Dependent DFT (TD-DFT) is the method of choice for predicting electronic absorption spectra (UV-Vis). researchgate.net This approach calculates the vertical excitation energies and oscillator strengths of electronic transitions from the ground state to various excited states. For indole and its derivatives, the low-energy region of the spectrum is typically dominated by π → π* transitions, historically labeled as ¹Lₐ and ¹Lₑ states. chemrxiv.org The presence of chloro and carbaldehyde substituents is expected to cause a bathochromic (red) shift in the absorption maxima compared to the parent indole molecule due to their influence on the electronic structure. chemrxiv.org

| Vibrational Mode | Predicted Frequency (Scaled DFT) | Typical Experimental Range |

|---|---|---|

| N-H stretch | ~3450 | 3400-3500 |

| Aromatic C-H stretch | ~3100 | 3050-3150 |

| C=O stretch (aldehyde) | ~1665 | 1660-1690 |

| C=C stretch (aromatic) | ~1580 | 1550-1600 |

| C-N stretch | ~1340 | 1300-1360 |

| C-Cl stretch | ~750 | 700-800 |

Transition State Analysis and Reaction Mechanism Elucidation

DFT is a cornerstone for elucidating chemical reaction mechanisms. nih.gov By mapping the potential energy surface of a reaction, stationary points, including reactants, products, intermediates, and transition states, can be located and characterized. researchgate.net The calculation of the activation energy barrier, which is the energy difference between the reactants and the transition state, allows for the prediction of reaction kinetics. nih.gov

For 4,6-dichloro-1H-indole-3-carbaldehyde, this methodology can be applied to understand various reactions. For example, in electrophilic substitution reactions on the indole ring, DFT can predict the regioselectivity by comparing the activation barriers for substitution at different positions. uni-muenchen.de Similarly, for reactions involving the aldehyde group, such as condensation or Schiff base formation, DFT can model the reaction pathway, identify the rate-determining step, and explain the role of catalysts. mdpi.com

Solvent Effects on Molecular Properties and Reactivity

The properties and reactivity of a molecule can be significantly influenced by its environment, particularly the solvent. Computational chemistry models these effects using either implicit or explicit solvent models. Implicit models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous dielectric medium, which is computationally efficient for studying equilibrium properties. researchgate.net Explicit models involve simulating individual solvent molecules around the solute, offering a more detailed picture at a higher computational cost.

For 4,6-dichloro-1H-indole-3-carbaldehyde, which possesses a significant dipole moment, solvent polarity is expected to have a pronounced effect. Polar solvents would likely stabilize both the ground and excited states, leading to solvatochromic shifts in the UV-Vis spectrum. researchgate.net DFT calculations using a PCM can predict these shifts, as well as changes in molecular geometry and reactivity in different solvents. Studies on the parent indole molecule in solution have shown that solvent interactions can even lead to an inversion in the nature of the lowest emitting excited state, highlighting the critical role of the solvent environment. acs.orgnih.gov

Non-Covalent Interaction (NCI) Analysis and Hydrogen Bonding Studies

Non-covalent interactions (NCIs) are crucial in determining the supramolecular chemistry, crystal packing, and biological interactions of molecules. researchgate.net For 4,6-dichloro-1H-indole-3-carbaldehyde, the most significant NCI is the intermolecular hydrogen bond between the indole N-H group (donor) and the carbaldehyde oxygen atom (acceptor) of a neighboring molecule. researchgate.net This interaction typically leads to the formation of dimers or one-dimensional chains in the solid state.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Solvation Studies

While DFT is excellent for studying static properties, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of molecules over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms, generating a trajectory that reveals how the molecule moves, vibrates, and interacts with its environment.

For 4,6-dichloro-1H-indole-3-carbaldehyde, MD simulations are valuable for conformational analysis. A key degree of freedom is the rotation of the carbaldehyde group around the C3-C(aldehyde) single bond. MD simulations can explore the potential energy landscape of this rotation, identify the most stable conformers, and calculate the energy barriers between them. nih.gov

MD is also a powerful tool for solvation studies using an explicit solvent model. nih.gov By simulating the indole derivative surrounded by a large number of solvent molecules (e.g., water), MD can provide a detailed picture of the solvation shell. This includes analyzing the radial distribution functions to understand the structuring of solvent molecules around specific sites (like the N-H and C=O groups) and calculating the dynamics of hydrogen bonds between the solute and solvent. acs.org Such studies offer a more profound understanding of solvation than static continuum models can provide.

Quantitative Structure-Property Relationship (QSPR) Modeling for Predictive Chemistry

Quantitative Structure-Property Relationship (QSPR) modeling is a computational method used to predict the physicochemical properties of chemical compounds based on their molecular structure. nih.govnih.gov This approach is crucial in the early stages of drug discovery and materials science, as it allows for the screening of virtual compounds, saving time and resources. nih.gov For 4,6-dichloro-1H-indole-3-carbaldehyde, QSPR models can predict a range of properties critical to its behavior in various environments.

The fundamental principle of QSPR is to establish a mathematical relationship between the molecular descriptors of a compound and its experimental properties. nih.gov Molecular descriptors are numerical values that quantify different aspects of a molecule's structure, such as its topology, geometry, and electronic properties.

Key steps in developing a QSPR model include:

Data Set Compilation: A diverse set of molecules with known experimental property values is collected. nih.gov

Descriptor Calculation: A wide array of molecular descriptors is calculated for each molecule in the dataset.

Model Development: Statistical methods, such as multiple linear regression (MLR), are employed to build a predictive model. nih.gov

Validation: The model's predictive power is rigorously tested using internal and external validation techniques to ensure its reliability. nih.govrsc.org

For 4,6-dichloro-1H-indole-3-carbaldehyde, QSPR could predict properties like solubility, boiling point, and partition coefficient, which are vital for understanding its pharmacokinetic profile. nih.govresearchgate.net Descriptors derived from its structure—such as molecular weight, number of chlorine atoms, and electronic parameters related to the indole ring and aldehyde group—would be used as inputs for the model. rsc.org Studies on similar organic pollutants have shown that factors like the number of aromatic rings, electron richness, and the presence of polar groups are crucial for their interactions, insights that are applicable to modeling this compound. rsc.org

Table 1: Illustrative QSPR Model for Predicting Properties of Indole Derivatives

| Compound | Molecular Weight (g/mol) | LogP (Predicted) | Aqueous Solubility (logS) (Predicted) | Boiling Point (°C) (Predicted) |

|---|---|---|---|---|

| 4,6-dichloro-1H-indole-3-carbaldehyde | 214.05 | 2.85 | -3.5 | 385.2 |

| 1H-indole-3-carbaldehyde | 145.16 | 1.65 | -2.1 | 305.7 |

| 4-chloro-1H-indole-3-carbaldehyde | 179.60 | 2.25 | -2.8 | 345.5 |

Machine Learning (ML) and Artificial Intelligence (AI) Applications in Research

The application of machine learning (ML) and artificial intelligence (AI) has revolutionized chemical research, offering powerful tools for synthesis planning, reaction prediction, and the design of new molecules. africansciencegroup.comnih.govmdpi.com

Machine learning models can predict the outcomes of chemical reactions with remarkable accuracy. researchgate.netnips.cc Given a set of reactants and conditions, these models can predict the likely products, yields, and even suggest optimal reaction parameters. francis-press.comrsc.org This predictive capability is invaluable for synthesizing compounds like 4,6-dichloro-1H-indole-3-carbaldehyde and its derivatives.

For instance, research on the C-H activation of indoles has employed various ML algorithms to predict energy barriers and selectivity. francis-press.comfrancis-press.com A database of different indole reactions was used to train algorithms like Random Forest, Support Vector Regression, and Neural Networks. The study found that the Random Forest algorithm was particularly effective for predicting reaction outcomes. francis-press.comfrancis-press.com Such models could be adapted to optimize the synthesis of 4,6-dichloro-1H-indole-3-carbaldehyde, potentially leading to higher yields and fewer byproducts.

Table 2: Performance of Different Machine Learning Algorithms in Predicting Indole C-H Activation Reaction Outcomes

| Algorithm | Coefficient of Determination (R²) for Energy Barrier (Training Set) | Coefficient of Determination (R²) for Energy Barrier (Test Set) |

|---|---|---|

| Random Forest (RF) | 0.99 | 0.85 |

| K Nearest Neighbor (KNN) | 0.98 | 0.82 |

| Neural Network (NN) | 0.97 | 0.80 |

| Support Vector Regression (SVR) | 0.95 | 0.78 |

Data adapted from a study on machine learning of indole C-H activation reactions. francis-press.com

Machine learning is a powerful tool for the de novo design of molecules with specific, desirable properties. africansciencegroup.com By training on large datasets of compounds and their associated biological activities or physicochemical properties, ML models can learn the complex relationships between chemical structure and function. researchgate.net

For 4,6-dichloro-1H-indole-3-carbaldehyde, this approach can be used to design novel derivatives with enhanced therapeutic potential. nih.govbenthamscience.com For example, a generative model could be trained on a library of known bioactive indole compounds. researchgate.net This model could then generate new molecular structures based on the 4,6-dichloro-1H-indole-3-carbaldehyde scaffold that are predicted to have improved activity against a specific biological target, better solubility, or reduced toxicity. researchgate.netafricansciencegroup.com This computational pre-screening significantly narrows down the number of candidate molecules that need to be synthesized and tested in the lab, streamlining the drug discovery pipeline. africansciencegroup.com

Advanced Applications and Functional Materials Derived from 4,6 Dichloro 1h Indole 3 Carbaldehyde

Precursors in Organic Electronics and Advanced Optoelectronic Materials

The indole (B1671886) nucleus is a prominent scaffold in the design of organic electronic materials due to its electron-rich nature and propensity to form extended π-conjugated systems. mdpi.com 4,6-dichloro-1H-indole-3-carbaldehyde offers a strategic starting point for creating novel materials where the electronic properties can be precisely tuned. The chlorine atoms at the 4- and 6-positions exert a strong electron-withdrawing inductive effect, which modifies the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) of derivative molecules. This tuning is critical for optimizing the performance of organic electronic devices.

In organic electronics, the efficiency of charge transport (both holes and electrons) is paramount. Materials based on the 4,6-dichloro-1H-indole-3-carbaldehyde scaffold can be designed to function as charge transport materials in organic field-effect transistors (OFETs) and other electronic devices. The aldehyde group provides a reactive handle for synthesizing larger, conjugated molecules, such as those with a Donor-π-Acceptor (D-π-A) architecture. mdpi.com

In a typical D-π-A design, the indole moiety can act as part of the π-bridge or be modified to act as a donor or acceptor unit. The presence of dichloro-substituents lowers the HOMO energy level, which can improve the material's stability against oxidation and facilitate its use as an n-type (electron-transporting) or ambipolar material, a class of materials still in high demand. For instance, condensation of the aldehyde with various aromatic amines can lead to Schiff base derivatives with extended conjugation, a common strategy for creating charge transport materials.

Table 1: Representative Properties of Indole-Based D-π-A Systems

| Indole Derivative Type | HOMO Level (eV) | LUMO Level (eV) | Band Gap (eV) | Application |

|---|---|---|---|---|

| Triphenylamine-Indole | -5.2 to -5.4 | -2.1 to -2.3 | ~3.1 | Hole Transport |

| Benzothiadiazole-Indole | -5.6 to -5.8 | -3.0 to -3.2 | ~2.6 | Ambipolar/Electron Transport |

Note: This table contains representative data for analogous indole-based systems to illustrate the concept.

The tunable electronic properties of molecules derived from 4,6-dichloro-1H-indole-3-carbaldehyde make them promising candidates for use in organic light-emitting diodes (OLEDs) and organic solar cells (OSCs). In OLEDs, these materials can function as hosts, emitters, or charge-transporting layers. The wide bandgap that can be engineered from the indole core is suitable for host materials in phosphorescent OLEDs, while further functionalization can lead to fluorescent emitters with colors spanning the visible spectrum. For example, organoboron compounds derived from indole tautomers have been successfully used to create efficient red OLEDs. researchgate.net

In OSCs, derivatives of this compound can be employed as either donor or acceptor materials in the bulk heterojunction (BHJ) active layer. The electron-withdrawing chlorine atoms help to lower the LUMO level, making the resulting derivatives potentially suitable as acceptor materials to be paired with common polymer donors. The ability to modify the molecular structure through the aldehyde group allows for optimization of key parameters like light absorption, energy level alignment, and morphology of the active layer.

Scaffold for the Development of Fluorescent Probes and Imaging Agents

The indole ring is a well-known fluorophore, and its derivatives are widely used in the development of fluorescent sensors and imaging agents. nih.gov 4,6-dichloro-1H-indole-3-carbaldehyde is an excellent scaffold for this purpose, as the aldehyde group can be readily converted into a recognition site for specific analytes. The reaction of the aldehyde with amines or hydrazines to form Schiff bases or hydrazones is a common and efficient method for creating chemosensors. nih.govepstem.net

The photophysical properties of fluorescent probes, such as absorption/emission wavelengths, quantum yield, and Stokes shift, can be fine-tuned by modifying the chemical structure. For probes derived from 4,6-dichloro-1H-indole-3-carbaldehyde, several design principles apply:

Intramolecular Charge Transfer (ICT): Creating a D-π-A structure often leads to ICT upon photoexcitation. The indole core can be linked to an electron-donating group (the recognition site) via the C3-position. Analyte binding modulates the ICT process, causing a change in fluorescence.

Chelation-Enhanced Fluorescence (CHEF): The aldehyde can be used to synthesize a ligand that binds to metal ions. Often, the free ligand is weakly fluorescent due to quenching processes like photoinduced electron transfer (PET) or C=N isomerization. Upon chelation with a metal ion, the system becomes rigid, blocking non-radiative decay pathways and leading to a significant increase in fluorescence intensity. mdpi.com

Substitution Effects: The chloro-substituents at the 4- and 6-positions influence the electronic distribution of the indole ring. They can enhance the acidity of the N-H proton and modify the emission wavelength, often leading to a blue-shift compared to unsubstituted indole derivatives.

Table 2: Photophysical Properties of a Hypothetical Schiff Base Probe Derived from 4,6-Dichloro-1H-indole-3-carbaldehyde

| State | Excitation Max (λ_ex, nm) | Emission Max (λ_em, nm) | Quantum Yield (Φ) | Fluorescence Response |

|---|---|---|---|---|

| Probe alone | ~360 | ~440 | Low (<0.05) | "Turn-off" |

Note: This table presents expected data based on the CHEF mechanism for analogous Schiff base probes to illustrate design principles. mdpi.com

Derivatives of 4,6-dichloro-1H-indole-3-carbaldehyde can be designed as selective and sensitive fluorescent probes for various analytes. Schiff bases formed from this aldehyde and appropriate amines can act as chemosensors for metal ions like Al³⁺, Zn²⁺, or Cu²⁺. nih.govnih.gov The hard-soft acid-base (HSAB) principle guides the design of the binding pocket; the imine nitrogen and potentially a nearby hydroxyl or other donor group can create a coordination site favorable for hard acids like Al³⁺. mdpi.com

Beyond metal ions, these probes can be engineered to detect anions like cyanide (CN⁻) or biologically important molecules. rsc.org The aldehyde functionality allows for straightforward incorporation of specific recognition moieties. The high sensitivity of fluorescence-based detection makes these probes valuable tools for environmental monitoring, materials science, and biological imaging. rsc.org

Ligand Design in Catalysis and Coordination Chemistry

The indole framework and its derivatives are effective ligands in coordination chemistry, capable of binding to a wide range of transition metals. nih.gov 4,6-dichloro-1H-indole-3-carbaldehyde is a valuable precursor for synthesizing multidentate ligands, particularly through the formation of Schiff bases. The resulting imino-indole derivatives can act as bidentate or polydentate ligands, coordinating with metal centers through the indole nitrogen (after deprotonation) and the imine nitrogen. nveo.orgnveo.orgresearchgate.net

These metal complexes have significant potential in catalysis. For instance, Schiff base complexes derived from indole-3-carbaldehyde have been shown to exhibit catecholase-mimicking activity, catalyzing the oxidation of catechols to quinones. nveo.orgnveo.org The electronic properties of the ligand, which are modulated by the dichloro-substitution, directly impact the redox potential and catalytic activity of the metal center. The electron-withdrawing nature of the chlorine atoms can make the metal center more electrophilic, potentially enhancing its catalytic activity in certain oxidation or Lewis acid-catalyzed reactions.

The versatility of Schiff base chemistry allows for the synthesis of a large library of ligands by varying the amine component. This modularity enables the systematic tuning of the steric and electronic environment around the metal ion, which is a cornerstone of modern catalyst design. The resulting complexes of metals like copper, iron, mercury, and zirconium can be explored for applications in various organic transformations, from oxidation reactions to C-C coupling. nveo.orgijpbs.com

Synthesis of Metal Complexes with Indole-Carbaldehyde Ligands

The foundational step in creating metal complexes from indole-carbaldehydes involves the conversion of the aldehyde group into a multidentate ligand, most commonly a Schiff base. This is typically achieved through a condensation reaction between the indole-3-carbaldehyde and a primary amine. researchgate.netijacskros.comgoogle.com The resulting imine (-C=N-) group, along with other potential donor atoms from the amine precursor and the indole nitrogen, can then coordinate to a metal center.

While direct studies on 4,6-dichloro-1H-indole-3-carbaldehyde are not extensively documented, the synthesis pathway can be inferred from related indole derivatives. nih.govresearchgate.netdntb.gov.ua The general procedure involves refluxing the indole-carbaldehyde with a selected amine (e.g., amino acids, aminophenols, diamines) in a solvent like ethanol (B145695) to form the Schiff base ligand. researchgate.net Subsequently, the addition of a metal salt (e.g., chlorides or acetates of Cu(II), Ni(II), Co(II), Zn(II)) to a solution of the ligand yields the metal complex. nih.govnih.gov

Table 1: Representative Schiff Base Ligands Derived from Indole-3-Carbaldehyde and their Metal Complexes

| Indole Precursor | Amine Component | Resulting Ligand Type | Metal Ions Complexed | Potential Complex Application | Reference |

|---|---|---|---|---|---|

| Indole-3-carbaldehyde | Tryptamine | N,O-donor Schiff Base | Co(II), Ni(II), Cu(II), Zn(II) | Antifungal | nih.gov |

| Indole-3-carbaldehyde | Amino Acids | N,O-donor Schiff Base | Technetium-99m | Radiopharmaceutical | researchgate.net |

| Indole-3-carbaldehyde | Thiosemicarbazide | N,S-donor Thiosemicarbazone | Palladium(II) | Anticancer |

Evaluation in Homogeneous and Heterogeneous Catalysis

Metal complexes derived from indole-based ligands have demonstrated significant potential in catalysis. bohrium.com The catalytic activity is intrinsically linked to the nature of the metal center and the electronic and steric properties of the surrounding ligands. By modifying the indole scaffold, such as with the 4,6-dichloro substitution, it is possible to tune the performance of these catalysts.

Homogeneous Catalysis: In homogeneous systems, where the catalyst is dissolved in the reaction medium, indole-metal complexes have been explored for various transformations. For instance, nickel complexes with ligands derived from 3-chloro-1H-indole-2-carboxaldehyde have shown significant activity in ethylene (B1197577) oligomerization. nih.gov Iridium complexes featuring indole-substituted mesoionic carbene ligands are effective in the transfer hydrogenation of ketones and aldehydes. bohrium.com The electron-withdrawing chloro groups in ligands derived from 4,6-dichloro-1H-indole-3-carbaldehyde could enhance the Lewis acidity of the metal center, potentially improving its catalytic efficiency in reactions that benefit from strong electrophilicity. Furthermore, the modulation of the redox potential of the metal center could be advantageous in oxidation-reduction catalysis, analogous to the catecholase-mimicking activity observed in some iron and copper indole Schiff base complexes. researchgate.net

Heterogeneous Catalysis: For heterogeneous catalysis, the metal complex is typically immobilized on a solid support to facilitate catalyst recovery and reuse. While specific examples using 4,6-dichloro-1H-indole-3-carbaldehyde are scarce, the principles of catalyst design apply. The indole moiety could be functionalized with groups that allow for covalent attachment to supports like silica, polymers, or graphene oxide. The resulting supported catalysts could be applied in various organic transformations, benefiting from the enhanced stability that both the robust indole ligand and the solid support provide. The dichloro-substituents could also impart greater thermal and chemical stability to the catalytic complex, prolonging its operational lifetime.

Building Blocks for Complex Molecular Architectures and Supramolecular Assemblies

The unique combination of a reactive aldehyde function and a planar, halogenated aromatic system makes 4,6-dichloro-1H-indole-3-carbaldehyde a valuable building block for constructing higher-order molecular structures. rsc.orgmit.edu

Construction of Dendrimers and Polymers

Dendrimers are highly branched, monodisperse macromolecules with a well-defined three-dimensional structure. mit.edu The aldehyde group of 4,6-dichloro-1H-indole-3-carbaldehyde serves as a key functional handle for its incorporation into dendritic or polymeric structures.

One synthetic strategy involves using the indole derivative as a core molecule. The aldehyde can be reacted with multifunctional building blocks in a divergent synthesis approach, growing the dendrimer generation by generation. nih.gov Alternatively, the aldehyde can be converted into other functional groups (e.g., an alkyne or azide (B81097) via propargylamine (B41283) or azidoethylamine condensation, respectively) to participate in highly efficient "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of modern dendrimer synthesis. mdpi.com

Similarly, in polymer synthesis, 4,6-dichloro-1H-indole-3-carbaldehyde can be used as a monomer. Polycondensation reactions involving the aldehyde group with other difunctional monomers can lead to linear or cross-linked polymers. The rigid indole unit, when incorporated into a polymer backbone, would be expected to impart thermal stability and specific optoelectronic properties to the resulting material. The presence of chlorine atoms could further enhance flame retardancy and modify the polymer's solubility and intermolecular interactions.

Table 2: Potential Reactions for Incorporating 4,6-Dichloro-1H-indole-3-carbaldehyde into Macromolecules

| Reaction Type | Functional Group on Indole | Co-reactant | Resulting Linkage | Macromolecule Type | Reference |

|---|---|---|---|---|---|

| Reductive Amination | Aldehyde | Polyamine | Amine | Dendrimer/Polymer | nih.gov |

| Wittig Reaction | Aldehyde | Phosphonium ylide | Alkene | Polymer | chemscene.com |

| Knoevenagel Condensation | Aldehyde | Active methylene (B1212753) compound | Substituted Alkene | Polymer | chemscene.com |

Self-Assembly Studies and Molecular Recognition

Supramolecular chemistry relies on non-covalent interactions to build complex, ordered structures from molecular components. The 4,6-dichloro-1H-indole-3-carbaldehyde scaffold possesses several features that make it an excellent candidate for designing self-assembling systems and molecular receptors.